molecular formula C10H11IO2 B066469 Ethyl 2-(iodomethyl)benzoate CAS No. 194491-03-7

Ethyl 2-(iodomethyl)benzoate

Cat. No. B066469
CAS RN: 194491-03-7
M. Wt: 290.1 g/mol
InChI Key: DBEIGPGXWYIQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-iodobenzoate is a chemical compound with the formula C8H7IO2 . It’s an ester of 2-iodobenzoic acid .


Synthesis Analysis

Methyl 2-iodobenzoate can be prepared from 2-iodobenzoic acid via esterification . This process involves reacting benzoic acid with excess methanol using sulfuric acid as a catalyst .


Molecular Structure Analysis

The molecular structure of Methyl 2-iodobenzoate consists of a benzene ring with an iodine atom and a methyl ester group attached to it .


Chemical Reactions Analysis

Methyl 2-iodobenzoate undergoes cobalt-catalyzed cyclization with aldehydes to form phthalide derivatives . It can also participate in the Simmon-Smith reaction, which involves the formation of a carbenoid - ICH2ZnI .


Physical And Chemical Properties Analysis

Methyl 2-iodobenzoate has a molecular weight of 262.0445 . It has a refractive index of 1.604 (lit.), a boiling point of 149-150 °C/10 mmHg (lit.), and a density of 1.784 g/mL at 25 °C (lit.) .

Safety and Hazards

Methyl 2-iodobenzoate is classified as a combustible liquid and is harmful if swallowed . It’s also toxic to aquatic life . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and avoiding release to the environment .

Future Directions

While specific future directions for Ethyl 2-(iodomethyl)benzoate are not available, Methyl 2-iodobenzoate and similar compounds are often used in organic synthesis, particularly in the preparation of various pharmaceuticals and complex organic molecules .

properties

IUPAC Name

ethyl 2-(iodomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEIGPGXWYIQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623359
Record name Ethyl 2-(iodomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

194491-03-7
Record name Ethyl 2-(iodomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.